N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Overview

Description

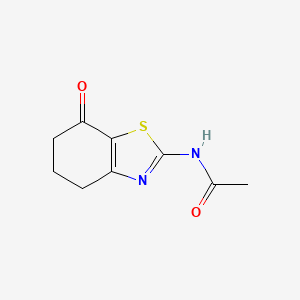

“N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The compound is also known by several synonyms, including “2-Acetylamino-4,5,6,7-tetrahydrobenzothiazole-7-one” and "N-(7-OXO-4,5,6,7-TETRAHYDROBENZO [D]THIAZOL-2-YL)ACETAMIDE" .

Molecular Structure Analysis

The compound’s structure includes a benzothiazol ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acetamide group . The InChI string representation of its structure isInChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its topological polar surface area is 87.3 Ų, indicating the size of the molecule that can be polar . The compound has one rotatable bond . The compound’s XLogP3-AA value is 0.9, suggesting its lipophilicity, which can affect its behavior in a biological system .Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

A study by Stec et al. (2011) delved into the structure-activity relationships of dual inhibitors of PI3Kα and mTOR, where N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide showed potent in vitro and in vivo inhibition. This research highlighted efforts to improve metabolic stability by modifying the heterocyclic rings, addressing the rapid deacetylation observed in metabolic studies (Stec et al., 2011).

Analgesic Activity

Kaplancıklı et al. (2012) synthesized some acetamide derivatives to investigate their potential analgesic activities. The study found that certain N-(benzothiazol-2-yl)acetamide derivatives showed significant analgesic effects in various nociceptive models, highlighting their potential for developing new pain management options (Kaplancıklı et al., 2012).

Antitumor Activity

Yurttaş et al. (2015) focused on synthesizing new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide bearing different heterocyclic rings to evaluate their antitumor activities. The compounds were screened against a variety of human tumor cell lines, identifying several derivatives with considerable anticancer activity (Yurttaş et al., 2015).

Anti-inflammatory and MAP Kinase Inhibition

Tariq et al. (2018) developed novel benzothiazole and benzoxazole derivatives as inhibitors of p38α MAP kinase, showing significant in vitro and in vivo anti-inflammatory activities. This study underscores the therapeutic potential of these compounds in treating inflammatory diseases (Tariq et al., 2018).

Anticancer and Anti-inflammatory Activities

Ghule et al. (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)acetamide linked with tetrahydropyrimidine and piperazine, evaluating their anticancer and anti-inflammatory activities. This study found that certain compounds demonstrated significant effects, suggesting their potential for further development as therapeutic agents (Ghule et al., 2013).

Spectroscopic and Photovoltaic Studies

Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies. The research explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and suggesting applications beyond pharmaceuticals (Mary et al., 2020).

Mechanism of Action

Target of Action

Similar compounds bearing the benzo[d]thiazole core have been reported to interact with a number of lipophilic amino acids .

Mode of Action

It’s worth noting that similar compounds have shown promising inhibitory activities towards certain bacterial systems . These compounds bind to the active site of the bacterial quorum sensing system with better affinity compared to reference compounds .

Biochemical Pathways

Similar compounds have been found to inhibit bacterial quorum sensing pathways . Bacteria use these pathways to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Similar compounds have shown promising inhibitory activities towards certain bacterial systems , suggesting potential antimicrobial effects.

Biochemical Analysis

Biochemical Properties

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism . These interactions are essential for its role as an antibacterial, antioxidant, and cytotoxic agent.

Cellular Effects

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects on colorectal cancer cells (LoVo and HCT-116) by inhibiting key metabolic enzymes . This compound also exhibits significant antioxidant properties, which can protect cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine binding site of the tubulin (TUB) domain, showing a good binding affinity . This binding leads to the inhibition of enzymes like PDK1 and LDHA, thereby affecting cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability and efficacy over extended periods, making it a reliable agent for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antioxidant properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PDK1 and LDHA affects glucose metabolism, leading to altered metabolic flux and reduced lactate production .

Transport and Distribution

The transport and distribution of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its overall efficacy and function .

Subcellular Localization

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is essential for its role in inhibiting enzymes and affecting cellular processes .

Properties

IUPAC Name |

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXUKWLHWFFUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344551 | |

| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154404-97-4 | |

| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

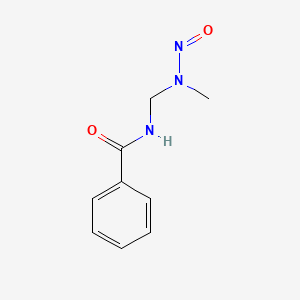

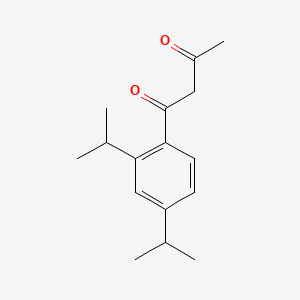

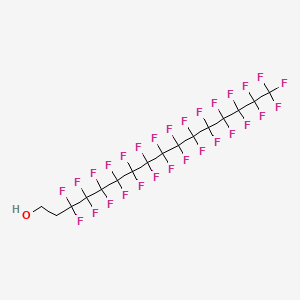

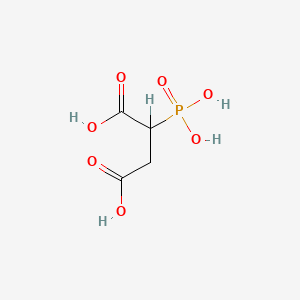

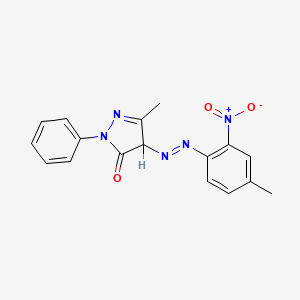

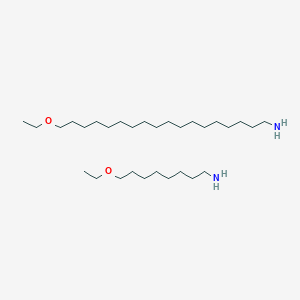

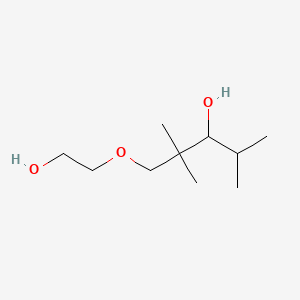

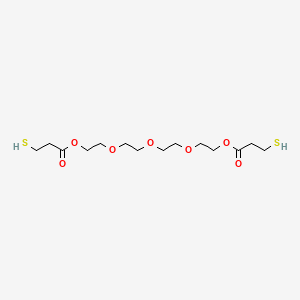

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)